Higher Computed Lipophilicity (XLogP3) Relative to Mono-CF₃ and OCF₃ Analogs
The target compound exhibits an XLogP3 of 4.7, which is substantially higher than the 4.0 of the mono-CF₃ analog 5-cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 680216-06-2) and the 4.1 of the trifluoromethoxy analog 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (CAS 680216-02-8) [1][2]. The bis-CF₃ phenyl thus provides a 0.6–0.7 log unit increase in calculated lipophilicity compared to mono-substituted cyclobutyl-oxadiazole congeners, while the 5-(2-chloro-1,1-dimethylethyl) analog (CAS 680216-00-6) reaches XLogP3 = 5.3, showing that the cyclobutyl group moderates lipophilicity relative to a chlorinated acyclic substituent [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 (CID 2781830) |
| Comparator Or Baseline | 680216-06-2 (mono-CF₃): XLogP3 = 4.0; 680216-02-8 (OCF₃): XLogP3 = 4.1; 680216-00-6 (Cl-dimethyl): XLogP3 = 5.3 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. mono-CF₃; +0.6 vs. OCF₃; −0.6 vs. Cl-dimethyl analog |
| Conditions | XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and protein-binding potential, making this compound a more promising starting point for intracellular-target programs compared to its less lipophilic analogs.
- [1] PubChem. (2025). CID 2781830 (680216-01-7): Property XLogP3-AA = 4.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/680216-01-7. View Source
- [2] PubChem. (2025). CID 2781838 (680216-06-2): Property XLogP3 = 4.0. CID 2781832 (680216-02-8): Property XLogP3-AA = 4.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/680216-06-2; https://pubchem.ncbi.nlm.nih.gov/compound/680216-02-8. View Source
- [3] PubChem. (2025). CID 2781828 (680216-00-6): Property XLogP3-AA = 5.3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/680216-00-6. View Source
